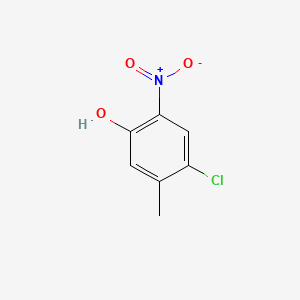

4-Chloro-6-nitro-m-crésol

Vue d'ensemble

Description

4-Chloro-6-nitro-m-cresol is a bioactive chemical . It is a yellow to greenish powder .

Synthesis Analysis

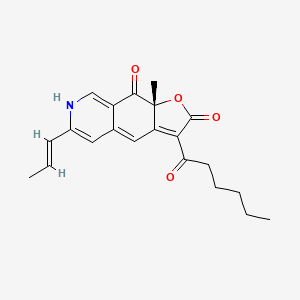

The synthesis of 4-Chloro-6-nitro-m-cresol involves a solid mixture of phenol and Bi(NO3)3 5H2O or Fe(NO3)3 9H2O. Acetone is added to this mixture, which is then stirred at room temperature under air or at reflux for 2-24 hours .Molecular Structure Analysis

The molecular formula of 4-Chloro-6-nitro-m-cresol is C7H6ClNO3 . Its molecular weight is 187.58 g/mol .Physical And Chemical Properties Analysis

4-Chloro-6-nitro-m-cresol has a melting point of 132-134 °C, a boiling point of 276.7±35.0 °C, a density of 1.4219 (rough estimate), and a refractive index of 1.6000 (estimate). Its pKa is predicted to be 6.51±0.27 .Applications De Recherche Scientifique

Recherche biomédicale

Le 4-chloro-6-nitro-m-crésol a été utilisé en recherche biomédicale pour étudier la toxicité des produits chimiques sur les organismes cellulaires. Par exemple, il a été utilisé pour évaluer la toxicité chez Tetrahymena pyriformis par le biais de relations quantitatives structure-toxicité . Cette application est cruciale pour comprendre l'impact environnemental des composés chimiques et leurs risques potentiels pour la santé humaine.

Chimie agricole

En agriculture, les dérivés de ce composé sont étudiés pour leur utilisation potentielle comme pesticides. Le composé apparenté, le 4,6-dinitro-o-crésol (DNOC), a été utilisé comme herbicide, ce qui indique que le this compound pourrait également être étudié pour des applications similaires .

Science des matériaux

En science des matériaux, le this compound pourrait être un candidat pour la création de matériaux avancés présentant des propriétés spécifiques, telles qu'une durabilité accrue ou une résistance chimique. Sa structure moléculaire permet des modifications potentielles qui pourraient conduire à de nouvelles innovations matérielles .

Sciences de l'environnement

L'impact environnemental du this compound est un domaine d'étude important. Les chercheurs étudient sa biodégradation et les effets de ses sous-produits sur les écosystèmes. Comprendre son comportement dans les systèmes terrestres et aquatiques est essentiel pour évaluer sa sécurité environnementale .

Développement pharmaceutique

Les composés du crésol, en général, ont des applications médicales comme bactéricides, pesticides et désinfectants. Des isomères spécifiques du crésol, comme le m-crésol, sont utilisés comme conservateurs dans les produits pharmaceutiques, ce qui suggère que le this compound pourrait avoir des utilisations similaires .

Biotechnologie

En biotechnologie, le this compound peut servir d'outil moléculaire pour étudier les interactions protéiques et les activités enzymatiques. Sa réactivité avec diverses molécules biologiques peut aider à élucider les voies et les mécanismes biologiques .

Mécanisme D'action

Target of Action

Cresols, a class of compounds to which 4-chloro-6-nitro-m-cresol belongs, are known to be used as bactericides, pesticides, and disinfectants . They are believed to cause physical damage to bacterial cell membranes .

Mode of Action

When cresol isomers are used directly as the active ingredient in bactericides or disinfectants, it appears as if much of the evidence for the mechanism of action for such phenolic germicides indicates that their effect is due to physical damage of bacterial cell membranes .

Biochemical Pathways

It is known that cresols can induce toxicity in humans and can lead to burning of the mouth and throat, abdominal pain, and/or vomiting .

Pharmacokinetics

Cresols are known to be absorbed across the respiratory and gastrointestinal tract and through the intact skin . They are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine .

Result of Action

Dermal exposure to cresols has been observed to cause severe skin burns, scarring, systemic toxicity, and even death .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

The biochemical properties of 4-Chloro-6-nitro-m-cresol are not fully understood. It has been shown that this compound can interact with various enzymes and proteins. For example, it has been used as an activator of ryanodine receptors (RyRs), which are intracellular calcium release channels . At a concentration of 1 mM, 4-Chloro-6-nitro-m-cresol is sufficient to cause calcium release through RyRs .

Cellular Effects

In terms of cellular effects, 4-Chloro-6-nitro-m-cresol has been shown to influence calcium homeostasis. It can cause an increase in intracellular calcium levels . This can have various effects on cell function, including impacts on cell signaling pathways and cellular metabolism. It should be noted that these effects can be non-specific and may be due to inhibition of the sarcoplasmic-endoplasmic reticulum calcium ATPase (SERCA) rather than RyR activation .

Molecular Mechanism

It is known to activate RyRs, leading to the release of calcium from intracellular stores . It can also inhibit SERCA, which is involved in the uptake of calcium into the sarcoplasmic and endoplasmic reticulum .

Propriétés

IUPAC Name |

4-chloro-5-methyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMGJOKJUYGIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064572 | |

| Record name | Phenol, 4-chloro-5-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7147-89-9 | |

| Record name | 4-Chloro-5-methyl-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7147-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-methyl-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007147899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7147-89-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro-5-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-chloro-5-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-nitro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-5-METHYL-2-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ2QEV95F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

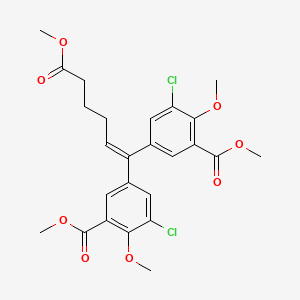

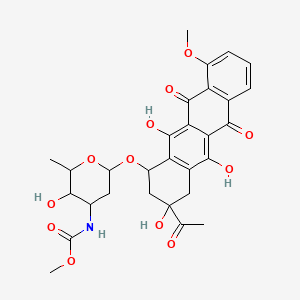

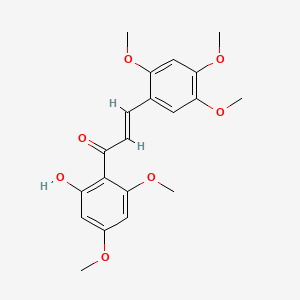

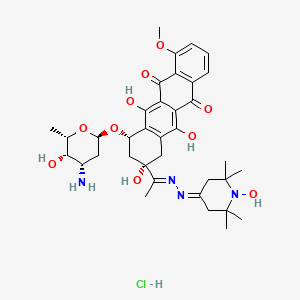

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,13-Dihydroxy-2-(1-hydroxyheptyl)-10-[hydroxy-(6-oxo-2,3-dihydropyran-2-yl)methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,15-trione](/img/structure/B1680252.png)

![1-[(2Z)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxyxanthen-9-one](/img/structure/B1680254.png)